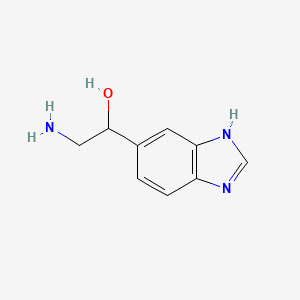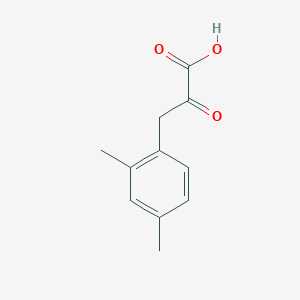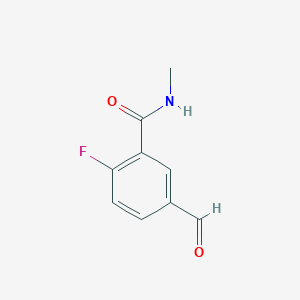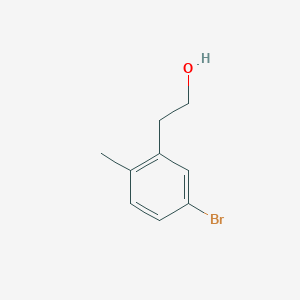
(r)-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound is notable for its unique structure, which includes an amino group and a trifluoromethylthio group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol can be achieved through both chemical and biological methods. Chemical synthesis often involves the use of expensive transition metal catalysts such as ruthenium, which can complicate the process due to harsh reaction conditions, high energy consumption, and potential pollution . Biological methods, on the other hand, utilize free enzymes or whole cells for catalytic preparation, offering mild reaction conditions, high catalytic efficiency, and strong specificity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurokinin-1 (NK-1) receptors, influencing various physiological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
What sets ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and in various research applications.
Propiedades
Fórmula molecular |
C9H10F3NOS |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[3-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Clave InChI |
SGMXMNCVHWLDIP-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)SC(F)(F)F)[C@H](CO)N |
SMILES canónico |
C1=CC(=CC(=C1)SC(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)

![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)



![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)


